molecular formula C23H20BrFN2O2 B2885001 Methyl 2-[6-bromo-2-(2-fluorophenyl)-4-phenyl-1,2,3,4-tetrahydroquinazolin-3-yl]acetate CAS No. 312527-82-5

Methyl 2-[6-bromo-2-(2-fluorophenyl)-4-phenyl-1,2,3,4-tetrahydroquinazolin-3-yl]acetate

Cat. No.: B2885001
CAS No.: 312527-82-5
M. Wt: 455.327
InChI Key: CMQRMWRIVMLJJV-UHFFFAOYSA-N
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Description

Methyl [6-bromo-2-(2-fluorophenyl)-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl]acetate is a complex organic compound that belongs to the class of quinazoline derivatives. This compound is characterized by the presence of a quinazoline core, substituted with bromine, fluorine, and phenyl groups, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[6-bromo-2-(2-fluorophenyl)-4-phenyl-1,2,3,4-tetrahydroquinazolin-3-yl]acetate typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzonitrile with appropriate aldehydes or ketones, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to reduce the environmental impact.

Chemical Reactions Analysis

Types of Reactions: Methyl [6-bromo-2-(2-fluorophenyl)-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to convert specific functional groups to their reduced forms.

    Substitution: Halogen substitution reactions can occur, where the bromine or fluorine atoms are replaced by other substituents using nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium iodide in acetone.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with hydroxyl or carbonyl groups, while reduction can produce amines or alcohols.

Scientific Research Applications

Methyl [6-bromo-2-(2-fluorophenyl)-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl]acetate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 2-[6-bromo-2-(2-fluorophenyl)-4-phenyl-1,2,3,4-tetrahydroquinazolin-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

  • Methyl 2-(4-bromo-2-fluorophenyl)acetate
  • 2-(2-bromo-4-fluorophenyl)acetate

Comparison: Compared to similar compounds, Methyl 2-[6-bromo-2-(2-fluorophenyl)-4-phenyl-1,2,3,4-tetrahydroquinazolin-3-yl]acetate exhibits unique structural features, such as the presence of a quinazoline core and multiple substituents. These structural differences contribute to its distinct chemical reactivity and biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

methyl 2-[6-bromo-2-(2-fluorophenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20BrFN2O2/c1-29-21(28)14-27-22(15-7-3-2-4-8-15)18-13-16(24)11-12-20(18)26-23(27)17-9-5-6-10-19(17)25/h2-13,22-23,26H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMQRMWRIVMLJJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C(C2=C(C=CC(=C2)Br)NC1C3=CC=CC=C3F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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